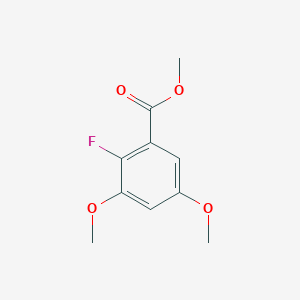

Methyl 2-fluoro-3,5-dimethoxybenzoate

Overview

Description

Methyl 2-fluoro-3,5-dimethoxybenzoate is a chemical compound that is part of a broader class of substances that have been studied for various applications, including medical imaging and cancer treatment. While the specific compound is not directly mentioned in the provided papers, related compounds such as fluorinated benzothiazoles and methylfluorobenzoates have been investigated for their potential as antitumor drugs and their electrochemical properties, respectively .

Synthesis Analysis

The synthesis of related fluorinated compounds has been achieved through various methods. For instance, fluorinated 2-arylbenzothiazoles were prepared using a modification of Jacobson thioanilide radical cyclization chemistry, and their carbon-11 labeled analogs were synthesized for PET imaging . Another study reported the synthesis of methyl 2-amino-5-fluorobenzoate from 3-fluorobenzoic acid through nitrification, esterification, and hydronation, with an optimal synthesis route yielding an 81% yield . These methods highlight the complexity and the careful optimization required in the synthesis of fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was discussed, with the compound crystallizing in the triclinic space group and featuring weak intermolecular interactions . Similarly, lanthanide complexes with 2-fluorobenzoic acid were investigated, revealing a distorted triangular prism coordination sphere around the lanthanide ions .

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds has been studied, particularly focusing on the cleavage of C–F bonds. Methylfluorobenzoates were analyzed for their electrochemical reduction, which showed that the stabilization of the radical anion due to the electron-withdrawing group leads to intra-molecular stepwise dissociative electron transfer . This study provides insight into the reactivity of fluorinated compounds and the influence of substituents on their behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated compounds have been characterized. The thermal behavior of lanthanide complexes with 2-fluorobenzoic acid was studied, showing that these complexes are thermally stable up to 450 K . Additionally, the electrochemical properties of methylfluorobenzoates were investigated, revealing the mechanisms of C–F bond cleavage and dimerization . These studies contribute to the understanding of the stability and reactivity of fluorinated aromatic compounds.

Safety And Hazards

“Methyl 2-fluoro-3,5-dimethoxybenzoate” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

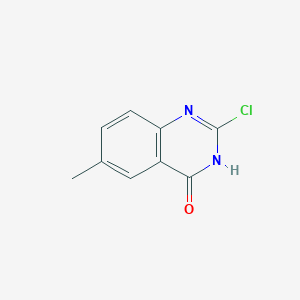

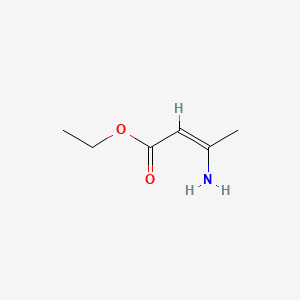

IUPAC Name |

methyl 2-fluoro-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4/c1-13-6-4-7(10(12)15-3)9(11)8(5-6)14-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALAUVYODBSDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732177 | |

| Record name | Methyl 2-fluoro-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-fluoro-3,5-dimethoxybenzoate | |

CAS RN |

651734-58-6 | |

| Record name | Methyl 2-fluoro-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B3029348.png)